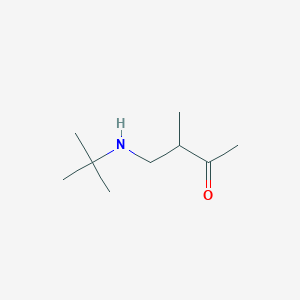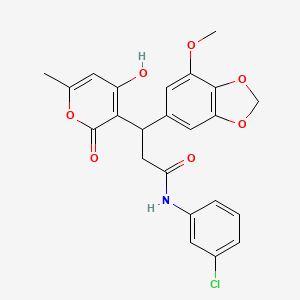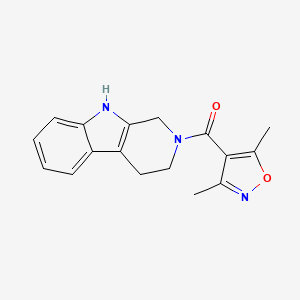![molecular formula C16H16N2O B11043809 1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B11043809.png)
1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This structure is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE can be achieved through various synthetic routes. Common methods include:
Cyclization: This involves the formation of the pyrrolopyrazine ring system through intramolecular cyclization reactions.
Ring Annulation: This method involves the construction of the pyrrolopyrazine scaffold by annulating a pyrazine ring onto a pre-existing pyrrole ring.
Cycloaddition: This approach uses cycloaddition reactions to form the pyrrolopyrazine ring system.
Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyrazine derivative.
Chemical Reactions Analysis
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the pyrrolopyrazine scaffold.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.
Scientific Research Applications
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to the modulation of various cellular processes .
Comparison with Similar Compounds
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the same pyrrolopyrazine scaffold and exhibit similar biological activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds have a different arrangement of the pyrrole and pyrazine rings but also show significant biological activities, particularly in kinase inhibition.
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H16N2O/c1-2-15(19)18-12-11-17-10-6-9-14(17)16(18)13-7-4-3-5-8-13/h2-10,16H,1,11-12H2 |
InChI Key |
MNMAWLBNZZDYFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11043727.png)
![4,6-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11043742.png)
![5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile](/img/structure/B11043745.png)
![2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11043753.png)
![4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11043756.png)
![3-ethyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11043763.png)
![1,4',4',6'-tetramethyl-4-(phenylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11043766.png)

![(1S,2R,6R,8S,9R)-N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11043778.png)
![6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B11043779.png)



![1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl-](/img/structure/B11043794.png)
